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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylaniline

Cat. No.: B2699514 Get Quote

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline

Introduction
4-Bromo-2-fluoro-6-methylaniline is a halogenated and substituted aromatic amine that

serves as a highly versatile building block in organic synthesis. Its unique substitution pattern—

featuring a nucleophilic amine group, a bromine atom amenable to cross-coupling reactions,

and fluorine and methyl groups that modulate steric and electronic properties—makes it a

valuable intermediate in the development of complex molecular architectures. This guide

provides a comprehensive overview of its molecular structure, physicochemical properties,

synthesis, analytical characterization, applications, and safety protocols, tailored for

researchers and professionals in the fields of chemical synthesis and drug discovery.

Molecular Structure and Physicochemical
Properties
The structural and physical characteristics of a compound are fundamental to understanding its

reactivity and designing its applications.

Molecular Structure
The molecule consists of an aniline core substituted at positions 2, 4, and 6. The IUPAC name

is 4-bromo-2-fluoro-6-methylaniline.[1] The arrangement of these functional groups dictates
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the molecule's reactivity, with the amine group directing electrophilic substitution and the

bromine atom serving as a key handle for metal-catalyzed cross-coupling reactions.
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Caption: 2D structure of 4-Bromo-2-fluoro-6-methylaniline.

Chemical Identifiers and Properties
Key identifiers and computed physicochemical properties are summarized below for quick

reference.
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Property Value Source

IUPAC Name
4-bromo-2-fluoro-6-

methylaniline
PubChem[1]

CAS Number 429683-46-5 PubChem[1]

Molecular Formula C₇H₇BrFN PubChem[1]

Molecular Weight 204.04 g/mol PubChem[1]

Exact Mass 202.97459 Da PubChem[1]

Canonical SMILES CC1=CC(=CC(=C1N)F)Br PubChem[1]

InChI Key
SLNCSLAIDQBUKN-

UHFFFAOYSA-N
PubChem[1]

XLogP3-AA 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Synthesis and Purification
The synthesis of substituted anilines often requires a multi-step approach to achieve the

desired regioselectivity. A common and logical strategy for preparing 4-Bromo-2-fluoro-6-
methylaniline involves the protection of the reactive amine group, followed by electrophilic

bromination and subsequent deprotection.

Synthetic Strategy Rationale
Direct bromination of 2-fluoro-6-methylaniline is often unselective and can lead to oxidation of

the aniline. Therefore, the amine group is first protected, typically as an acetamide. This N-

acetyl group is an ortho-, para-director and is bulky enough to sterically hinder substitution at

the ortho position, thus favoring bromination at the vacant para position. The final step is the

hydrolysis of the amide to regenerate the free aniline. This sequence ensures high yield and

purity of the target compound.[2]
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2-Fluoro-6-methylaniline
(Starting Material)

Step 1: Acetylation
(Amine Protection)

Reagent: Acetic Anhydride
N-(2-fluoro-6-methylphenyl)acetamide

Step 2: Bromination
(Electrophilic Substitution)

Reagent: N-Bromosuccinimide (NBS)
N-(4-bromo-2-fluoro-6-methylphenyl)acetamide

Step 3: Hydrolysis
(Deprotection)

Reagent: Aqueous HCl

4-Bromo-2-fluoro-6-methylaniline
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-6-methylaniline.

Detailed Experimental Protocol
Step 1: Synthesis of N-(2-fluoro-6-methylphenyl)acetamide (Protection)

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-

methylaniline (1.0 eq) in glacial acetic acid (5 volumes).

Cool the solution to 0-5 °C in an ice bath.

Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature

below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-3 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring.

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry

under vacuum to yield the protected intermediate.

Step 2: Synthesis of N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (Bromination)

Dissolve the N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) from the previous step in a

suitable solvent such as dichloromethane (DCM) or acetonitrile (10 volumes).
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

Causality Note: NBS is a mild and selective brominating agent, minimizing over-bromination

and side reactions compared to elemental bromine.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to

quench any unreacted NBS, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by recrystallization from ethanol or by column

chromatography.

Step 3: Synthesis of 4-Bromo-2-fluoro-6-methylaniline (Deprotection)

Suspend the purified N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (1.0 eq) in a mixture of

ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours.

Cool the reaction mixture to room temperature and then neutralize carefully by the slow

addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

Extract the product with ethyl acetate (3 x 10 volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude final product.

Further purification can be achieved by column chromatography on silica gel.

Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard

analytical techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2699514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2699514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two

distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.

These signals will exhibit coupling to the adjacent fluorine atom. Additionally, a singlet for the

methyl (CH₃) protons and a broad singlet for the amine (NH₂) protons will be observed.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven

unique carbon signals, corresponding to the seven carbon atoms in the molecule. The

chemical shifts will be influenced by the attached substituents, with the carbon atoms

bonded to fluorine and bromine showing characteristic shifts and C-F coupling.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic

absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around

3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H

stretching for the methyl group (around 2850-2960 cm⁻¹), and C-F and C-Br stretching

vibrations in the fingerprint region (below 1200 cm⁻¹).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a

molecular ion peak (M⁺). A characteristic feature will be the presence of an M+2 peak of

nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3]

Applications in Research and Development
4-Bromo-2-fluoro-6-methylaniline is not an end-product but a crucial intermediate. Its utility

stems from the orthogonal reactivity of its functional groups.

Pharmaceutical Synthesis: The aniline moiety can be used to construct heterocyclic rings

(e.g., quinolines, indoles) or act as a pharmacophore in its own right. The bromine atom is a

key precursor for introducing molecular complexity via Suzuki, Heck, Sonogashira, or

Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of novel drug candidates

for various therapeutic areas.[4][5]

Agrochemicals: Similar to pharmaceuticals, this compound can serve as a scaffold for

developing new pesticides and herbicides, where the specific substitution pattern can tune

the biological activity and selectivity.[5]

Materials Science: The molecule can be incorporated into the synthesis of specialty

polymers, dyes, and other functional organic materials.[6]
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Safety and Handling
As a substituted aniline, 4-Bromo-2-fluoro-6-methylaniline requires careful handling. The

following information is based on its GHS classification.[1]

GHS Hazard Classification
Hazard Code Statement Class

H302 Harmful if swallowed
Acute Toxicity, Oral (Category

4)

H312 Harmful in contact with skin
Acute Toxicity, Dermal

(Category 4)

H315 Causes skin irritation
Skin Corrosion/Irritation

(Category 2)

H319 Causes serious eye irritation
Serious Eye Damage/Eye

Irritation (Category 2A)

H332 Harmful if inhaled
Acute Toxicity, Inhalation

(Category 4)

H335 May cause respiratory irritation
STOT - Single Exposure

(Category 3)

Safe Handling Protocol
Adherence to a strict safety workflow is mandatory when handling this chemical.[7][8][9]
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Preparation

Handling

Emergency Response

Storage & Disposal

Work in a well-ventilated
chemical fume hood.

Wear appropriate PPE:
- Nitrile gloves

- Safety goggles with side shields
- Lab coat

Avoid generating dust.
Handle as a solid.

Prevent contact with skin, eyes,
and clothing.

Keep away from ignition sources.

Store in a tightly sealed container
in a cool, dry place.

Skin Contact:
Wash immediately with soap and water.

Seek immediate medical attention
for any exposure.

Eye Contact:
Rinse with water for 15 minutes.

Inhalation:
Move to fresh air.

Dispose of waste according to
institutional and local regulations.

Click to download full resolution via product page

Caption: Recommended workflow for safely handling 4-Bromo-2-fluoro-6-methylaniline.
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Conclusion
4-Bromo-2-fluoro-6-methylaniline is a chemical intermediate of significant value in modern

organic synthesis. Its defined molecular structure and predictable reactivity allow for its

strategic use in constructing complex molecules for the pharmaceutical, agrochemical, and

material science industries. A thorough understanding of its synthesis, properties, and safe

handling procedures, as outlined in this guide, is essential for harnessing its full potential in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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